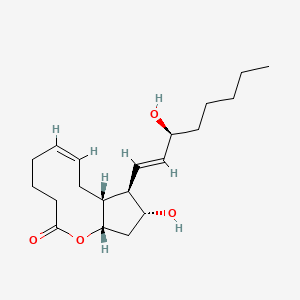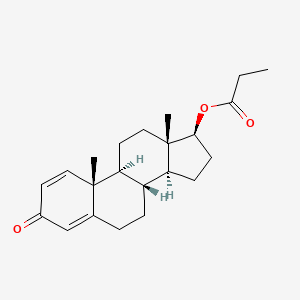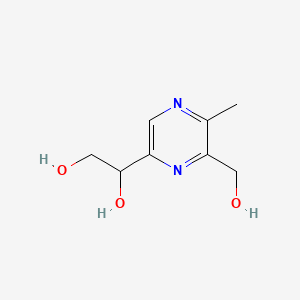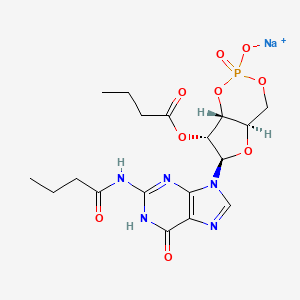
PGF2alpha-1,9-lactone
Vue d'ensemble
Description
PGF2alpha-1,9-lactone is an aliphatic alcohol . It has a molecular formula of C20H32O4 . The IUPAC name for this compound is (6Z,8aR,9R,10R,11aS)-10-hydroxy-9-[(E,3S)-3-hydroxyoct-1-enyl]-4,5,8,8a,9,10,11,11a-octahydro-3H-cyclopenta[b]oxecin-2-one .
Synthesis Analysis
The synthesis of PGF2alpha-1,9-lactone involves an aldol cascade reaction of succinaldehyde using proline organocatalysis to create a bicyclic enal in one step and an enantiomeric excess of 98% . This intermediate bicyclic enal is fully primed with the appropriate functionality for attachment of the remaining groups .
Molecular Structure Analysis
The molecular structure of PGF2alpha-1,9-lactone is complex. It has a bicyclic enal structure that is created in the synthesis process . The exact mass of the molecule is 336.23005950 g/mol .
Chemical Reactions Analysis
The key chemical reaction in the synthesis of PGF2alpha-1,9-lactone is an aldol cascade reaction . This reaction is facilitated by proline organocatalysis .
Physical And Chemical Properties Analysis
PGF2alpha-1,9-lactone has a molecular weight of 336.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 6 .
Applications De Recherche Scientifique
1. Synthesis of Prostaglandins and Prostaglandin Analogs PGF2alpha-1,9-lactone plays a crucial role in the total stereo-controlled synthesis of natural prostaglandins (PGs) and their structural analogs . After the synthesis of 1,9-PGF2α and 1,15-PGF2α lactones, many 1,15-lactones of E2, E3, F2, F3, A2, and A3 were found in the marine mollusc Tethys fimbria, stimulating research on their synthesis .
2. Development of Efficient and Stereoselective Synthesis of Prostaglandins The development of efficient and stereoselective synthesis of prostaglandins (PGs) is of utmost importance due to their valuable medicinal applications and unique chemical structures . PGF2alpha-1,9-lactone is used in the unified synthesis of PGs cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost .
Biocatalytic Retrosynthesis
Biocatalytic retrosynthesis is a process that uses enzymes to reverse-engineer the synthesis of organic compounds. PGF2alpha-1,9-lactone is used in the biocatalytic retrosynthesis of prostaglandins, showcasing the usefulness and great potential of biocatalysis in the construction of complex molecules .
Construction of Complex Molecules
PGF2alpha-1,9-lactone is used in the construction of complex molecules. The many uses of δ-lactones not only for the synthesis of γ-lactones, but also for obtaining 9β-halogen-PGs and halogen-substituted cyclopentane intermediates, as synthons for new 9β-PG analogs and future applications, are also discussed .
Research on Biological Role
After the synthesis of 1,9-PGF2α and 1,15-PGF2α lactones, many 1,15-lactones of E2, E3, F2, F3, A2, and A3 were found in the marine mollusc Tethys fimbria. The quest for understanding their biological role stimulated the research on their synthesis .
Synthesis of Prostaglandin Drugs
Prostaglandins are hormone-like lipid compounds often found in animals and human-beings, and they display a multitude of biological functions. More than 20 PG analogs have been developed as marketed medicines, such as the veterinary drugs cloprostenol and fluprostenol, and antiglaucoma drugs bimatoprost and travoprost . PGF2alpha-1,9-lactone is used in the synthesis of these drugs .
Orientations Futures
The synthesis of PGF2alpha-1,9-lactone and its analogues has the potential to make existing prostaglandin-based drugs more affordable . It also facilitates the rapid exploration of related chemical structures around the ubiquitous five-membered ring motif, such as potentially therapeutic prostaglandin analogues .
Mécanisme D'action
Target of Action
The primary target of PGF2alpha-1,9-lactone is the Prostaglandin F2α receptor (FP). This receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in numerous physiological and pathological processes, including inflammation and cardiovascular homeostasis .
Mode of Action
PGF2alpha-1,9-lactone interacts with its target, the FP receptor, to induce various cellular responses. For instance, it promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes . It also induces cardiac myocyte hypertrophy in vitro and cardiac growth in rats .
Biochemical Pathways
PGF2alpha-1,9-lactone is part of the prostaglandin (PG) family, which are key lipid mediators involved in numerous physiological processes. These compounds are generated through the cyclooxygenase (COX) pathway, where arachidonic acid is converted to PGG2 through COX catalytic activity and then to PGH2 through peroxidase activity of PGHS enzymes .
Result of Action
The action of PGF2alpha-1,9-lactone via the FP receptor leads to various molecular and cellular effects. For example, it induces cardiac myocyte hypertrophy and cardiac growth .
Propriétés
IUPAC Name |
(6Z,8aR,9R,10R,11aS)-10-hydroxy-9-[(E,3S)-3-hydroxyoct-1-enyl]-4,5,8,8a,9,10,11,11a-octahydro-3H-cyclopenta[b]oxecin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-6-9-15(21)12-13-16-17-10-7-4-5-8-11-20(23)24-19(17)14-18(16)22/h4,7,12-13,15-19,21-22H,2-3,5-6,8-11,14H2,1H3/b7-4-,13-12+/t15-,16+,17+,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWMOTMHZYWJPF-WTKFZEAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C2CC=CCCCC(=O)OC2CC1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]2C/C=C\CCCC(=O)O[C@H]2C[C@H]1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025562 | |
| Record name | Prostaglandin F2alpha 1,9-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55314-48-2 | |
| Record name | Prostaglandin F2alpha 1,9-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Bromo-N-[4-bromo-2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B593132.png)

